

Commercial Suppliers and Technical Guide for 5-Methyl-1,4-hexadiene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methyl-1,4-hexadiene

Cat. No.: B13766366

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability and synthesis of **5-Methyl-1,4-hexadiene** (CAS No. 763-88-2). The content is tailored for researchers, scientists, and professionals in drug development and other advanced chemical synthesis fields. This guide includes a summary of commercial suppliers, detailed experimental protocols for its synthesis, and visualizations of the synthetic pathway and its application in polymerization.

Commercial Availability

5-Methyl-1,4-hexadiene is available from a number of commercial chemical suppliers. The purity and available quantities can vary, so it is recommended to contact the suppliers directly for the most current information and to request a certificate of analysis.

Table 1: Commercial Suppliers of **5-Methyl-1,4-hexadiene**

Supplier	Location	Contact Information	Purity	Available Quantities
JHECHEM CO LTD	Zhejiang, China	Not specified	Not specified	Inquire
Career Henan Chemical Co	Henan, China	Not specified	85.0-99.8% [1]	Production Capacity: 120 Kilogram/Week [1]
3B Scientific Corporation	United States	Tel: 847.281.9822, Email: -- INVALID-LINK-- [1]	Not specified	Inquire
ChemSampCo, Inc.	United States	Tel: 609 656 2440, Email: -- INVALID-LINK-- [1]	Not specified	Inquire

Physicochemical Properties

Table 2: Physicochemical Data for **5-Methyl-1,4-hexadiene**

Property	Value
CAS Number	763-88-2 [2] [3] [4]
Molecular Formula	C ₇ H ₁₂ [2] [3] [4]
Molecular Weight	96.17 g/mol [2]
Boiling Point	92.5 °C at 760 mmHg (calculated)
Density	0.725 g/cm ³ (calculated)

Synthesis of 5-Methyl-1,4-hexadiene

While specific, detailed experimental protocols for the synthesis of **5-Methyl-1,4-hexadiene** are not readily available in public literature, a plausible and common method for its preparation is through a Grignard reaction. This involves the reaction of an allyl Grignard reagent with a suitable ketone, followed by dehydration.

Proposed Synthesis via Grignard Reaction

A potential synthetic route involves the reaction of allylmagnesium bromide with 3-methyl-2-butanone, followed by an acid-catalyzed dehydration step to yield **5-methyl-1,4-hexadiene**.

Caption: Proposed Grignard synthesis of **5-Methyl-1,4-hexadiene**.

Detailed Experimental Protocol (Hypothetical)

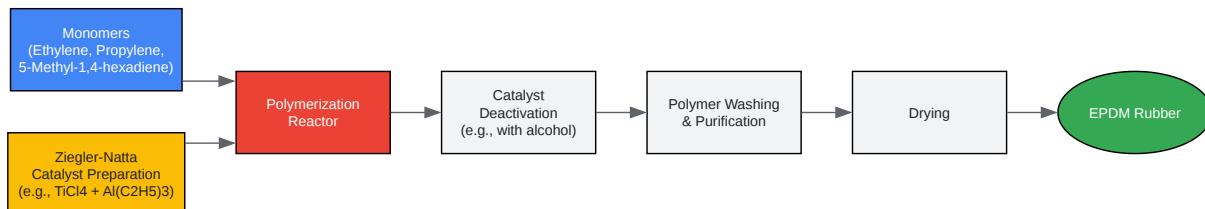
Materials:

- 3-Methyl-2-butanone
- Allyl bromide
- Magnesium turnings
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride solution
- Concentrated sulfuric acid
- Anhydrous sodium sulfate
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- Preparation of Allylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and mechanical stirrer, under an inert atmosphere of argon or nitrogen, place magnesium turnings. Add a solution of allyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated with a small

crystal of iodine if necessary. After the addition is complete, the mixture is refluxed for 30 minutes to ensure complete formation of the Grignard reagent.[5]


- Grignard Reaction: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of 3-methyl-2-butanone in anhydrous diethyl ether dropwise with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
- Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether. Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
- Dehydration: Remove the solvent under reduced pressure. To the crude tertiary alcohol, add a catalytic amount of concentrated sulfuric acid. Heat the mixture to distill the product, **5-methyl-1,4-hexadiene**.
- Purification: The collected distillate can be further purified by fractional distillation.

Application in Polymer Synthesis

5-Methyl-1,4-hexadiene can be used as a diene monomer in the production of Ethylene-Propylene-Diene Monomer (EPDM) rubber.[6] The diene introduces unsaturation into the polymer backbone, which allows for vulcanization (cross-linking) with sulfur. The polymerization is typically carried out using a Ziegler-Natta catalyst.

Ziegler-Natta Polymerization Workflow

The general workflow for the synthesis of EPDM rubber using **5-methyl-1,4-hexadiene** involves the copolymerization of ethylene, propylene, and the diene monomer in the presence of a Ziegler-Natta catalyst.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 763-88-2 CAS MSDS (5-METHYL-1,4-HEXADIENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Page loading... [wap.guidechem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. youtube.com [youtube.com]
- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for 5-Methyl-1,4-hexadiene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13766366#commercial-suppliers-of-5-methyl-1-4-hexadiene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com